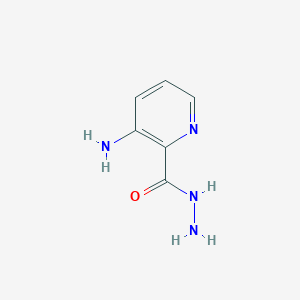
3-Aminopyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyridine-2-carbohydrazide is a nitrogen-containing heterocyclic compound derived from pyridine. It is known for its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. The compound’s structure features an amino group at the third position and a carbohydrazide group at the second position of the pyridine ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2-carbohydrazide typically involves the reaction of 3-aminopyridine with hydrazine derivatives. One common method includes the condensation of 3-aminopyridine with ethyl 3-bromo-2-oxo propanoate, followed by the reaction with hydrazine hydrate to yield the desired carbohydrazide derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted pyridine derivatives, oxo compounds, and amine derivatives, which are valuable intermediates in further synthetic applications .
Aplicaciones Científicas De Investigación
3-Aminopyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Mecanismo De Acción
The mechanism of action of 3-Aminopyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and cell proliferation. Molecular docking studies have identified key residues, such as Lys627 and Asp836, that interact with the active compound, contributing to its antiproliferative effects .
Comparación Con Compuestos Similares
2-Aminopyridine: Another aminopyridine derivative with similar applications but differing in the position of the amino group.
4-Aminopyridine: Known for its use in treating neurological disorders, it differs in the position of the amino group.
Pyridine-2-carbohydrazide: Similar in structure but lacks the amino group at the third position.
Uniqueness: 3-Aminopyridine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form Schiff bases and coordinate with metal ions makes it a versatile ligand in coordination chemistry .
Propiedades
Número CAS |
3303-28-4 |
|---|---|
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-aminopyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,7-8H2,(H,10,11) |
Clave InChI |
LSJIEYHLDAINEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


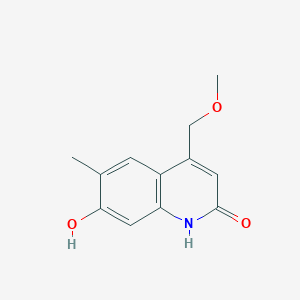
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)




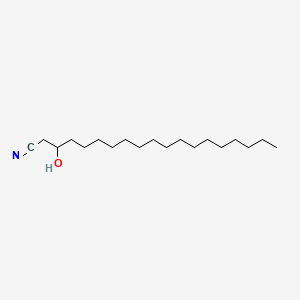
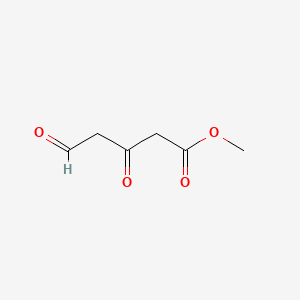
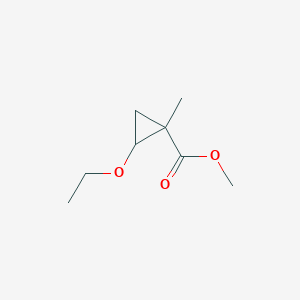
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
